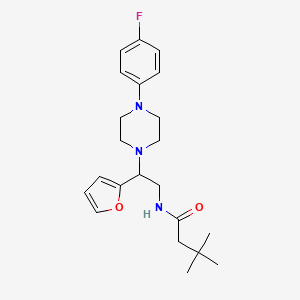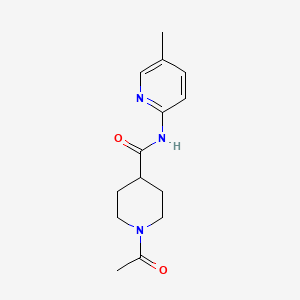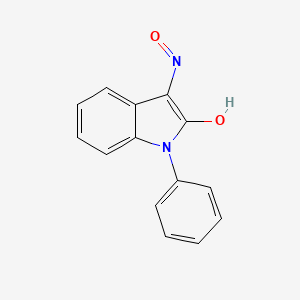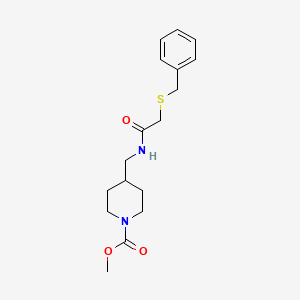![molecular formula C24H22N4O6S B2480067 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 533870-22-3](/img/structure/B2480067.png)
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multistep synthetic routes. For instance, derivatives of 1,3,4-oxadiazole have been synthesized starting from appropriate acetic acids, methoxybenzenes, and substituted benzoyl chlorides, followed by evaluation against various cancer cell lines, highlighting their potential anticancer activities (Ravinaik et al., 2021). These methods often involve cyclization reactions and the use of specific reagents to introduce the desired functional groups.
Molecular Structure Analysis
Structural analysis of 1,3,4-oxadiazole derivatives and similar compounds is crucial for understanding their chemical behavior and biological activity. Crystal structure analysis, for example, provides insights into the molecular geometry, bonding patterns, and potential intermolecular interactions that could influence biological activity. Studies on crystal structures have been conducted to elucidate the arrangement and interactions within such molecules, offering a basis for understanding the structural attributes of N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide (Karanth et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of 1,3,4-oxadiazole derivatives involves interactions with various nucleophiles and electrophiles, underpinning their potential for diverse chemical transformations. For example, the photochemistry of some 1,2,4-oxadiazoles in the presence of sulfur nucleophiles has been explored, leading to the synthesis of 1,2,4-thiadiazoles, indicating a versatile chemical behavior that could be relevant to our compound of interest (Vivona et al., 1997).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, of compounds similar to N-[5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide, are crucial for their characterization and application in various fields. These properties are often determined using techniques like X-ray crystallography, which provides detailed information on the molecular and crystal structure, enabling the prediction of physical behavior (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties of such compounds, including reactivity, stability, and interactions with biological targets, are key to their potential applications. For instance, the synthesis and biological activity evaluation of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides have shown that these compounds exhibit antimicrobial activity, suggesting that similar compounds might also possess significant biological activities (Latthe & Badami, 2007).
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Biological Studies
Research has shown that derivatives of 1,3,4-oxadiazole compounds have been synthesized and characterized, with studies revealing their potential in biological applications. For example, the crystal structures of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives have been elucidated, and their antibacterial and antioxidant activities have been evaluated, demonstrating promising results against Staphylococcus aureus (Subbulakshmi N. Karanth et al., 2019).
Anticancer Evaluation
Another study focused on the synthesis and anticancer evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were tested against various cancer cell lines, with several derivatives showing higher anticancer activities than the reference drug, indicating their potential as therapeutic agents (B. Ravinaik et al., 2021).
Photoinduced Molecular Rearrangements
The photochemistry of 1,2,4-oxadiazoles has been explored in the presence of sulfur nucleophiles, highlighting their utility in synthesizing 1,2,4-thiadiazoles. This study provides insights into the reaction mechanisms and synthetic methodologies, underscoring the versatility of oxadiazoles in chemical transformations (N. Vivona et al., 1997).
Synthesis and Anti-Inflammatory and Anti-Cancer Agents
Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides have been synthesized, showing potential as anti-inflammatory and anti-cancer agents. This research illustrates the application of oxadiazole derivatives in developing new pharmaceuticals (Madhavi Gangapuram & K. Redda, 2009).
Antimycobacterial Screening
New N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives have been synthesized and screened for antitubercular activities. One of the compounds emerged as a promising lead molecule with significant activity against Mycobacterium tuberculosis, suggesting the potential of oxadiazole derivatives in treating tuberculosis (N. Nayak et al., 2016).
Eigenschaften
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6S/c1-28(17-7-5-4-6-8-17)35(30,31)19-12-9-16(10-13-19)22(29)25-24-27-26-23(34-24)20-14-11-18(32-2)15-21(20)33-3/h4-15H,1-3H3,(H,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJANNGJBSGKWTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2479984.png)


![7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2479987.png)
![2-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-hydroxyphenyl)acetamide](/img/structure/B2479990.png)
![2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2479995.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea](/img/structure/B2479997.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2479999.png)


![(2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2480003.png)
![3-(2-furylmethyl)-1-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2480005.png)